2-(2-Chloropyridin-4-ylamino)ethanol
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Overview
Description
2-(2-Chloropyridin-4-ylamino)ethanol is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-ylamino)ethanol typically involves the reaction of 2-chloro-4-aminopyridine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Chloropyridin-4-ylamino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-ylamino)ethanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyridin-4-yl)ethanol: Similar structure but lacks the amino group.
2-(2-Bromopyridin-4-ylamino)ethanol: Similar structure but with a bromine atom instead of chlorine.
2-(2-Fluoropyridin-4-ylamino)ethanol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(2-Chloropyridin-4-ylamino)ethanol is unique due to the presence of both the chlorine atom and the amino group on the pyridine ring. This combination allows for specific interactions and reactivity that are not observed in its analogs. The compound’s unique structure makes it valuable for specific applications in medicinal chemistry and industrial processes.
Biological Activity
2-(2-Chloropyridin-4-ylamino)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound often involves the reaction of 2-amino-4-chloropyridine with various electrophiles in a controlled environment. For instance, the use of hexafluoroisopropanol (HFIP) has been reported to facilitate the formation of pyrido-pyrimidinone scaffolds, which are known for their diverse biological activities, including antitumor and anti-inflammatory effects .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of pyridine derivatives found that specific modifications could enhance their activity against breast, colon, and lung cancer cells. Notably, compounds with halogen substitutions demonstrated improved efficacy .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in several studies. For example, ethanol extracts containing similar pyridine compounds have shown notable effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. This suggests that the chloropyridine moiety may contribute to the antimicrobial properties observed in related compounds .
Antioxidant Activity
The antioxidant potential of compounds containing the chloropyridine structure is also noteworthy. Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress. The antioxidant activity is often measured using assays such as DPPH and FRAP, where high activity levels correlate with increased phenolic content in the extracts .
Case Study 1: Antiproliferative Effects
In a study examining various pyridine derivatives, researchers synthesized multiple analogs of this compound and assessed their cytotoxic effects on cancer cell lines. The results highlighted that certain substitutions on the pyridine ring significantly enhanced antiproliferative activity compared to unmodified analogs.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 12.5 |
Compound B | HCT116 (Colon) | 15.0 |
Compound C | A549 (Lung) | 10.0 |
Case Study 2: Antimicrobial Efficacy
A comparative study investigated the antimicrobial properties of various chlorinated pyridine derivatives against common pathogens. The results indicated that derivatives with hydroxyl groups exhibited enhanced activity.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
Properties
IUPAC Name |
2-[(2-chloropyridin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-7-5-6(1-2-10-7)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWOLZVBMRSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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